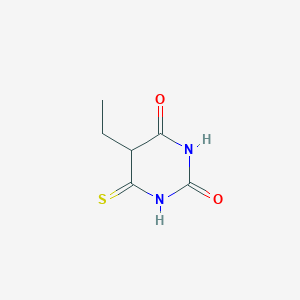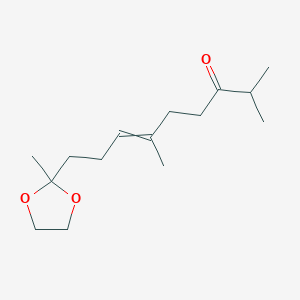
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one is an organic compound characterized by its unique structure, which includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can also be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, its unique structure allows it to participate in specific biochemical pathways, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another compound with a dioxolane ring, used in various chemical reactions.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its applications in organic synthesis and as a flavoring agent.
Uniqueness
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other dioxolane derivatives may not be suitable .
Properties
CAS No. |
72247-33-7 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
2,6-dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one |
InChI |
InChI=1S/C15H26O3/c1-12(2)14(16)8-7-13(3)6-5-9-15(4)17-10-11-18-15/h6,12H,5,7-11H2,1-4H3 |
InChI Key |
GQDIFHSZOQDNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(=CCCC1(OCCO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


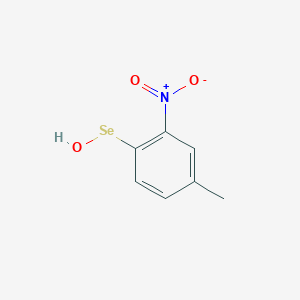
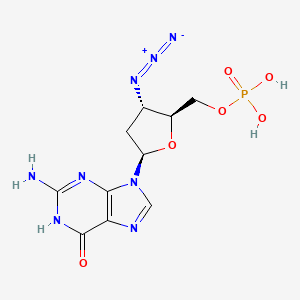
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
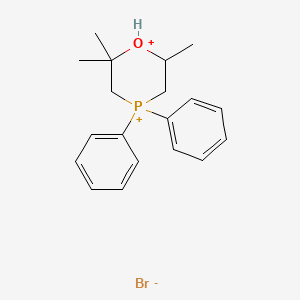
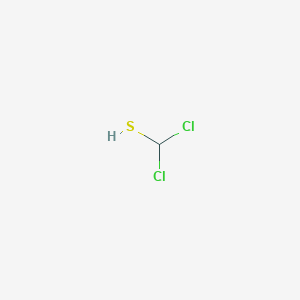
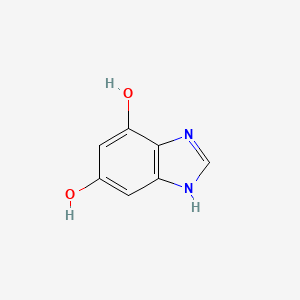
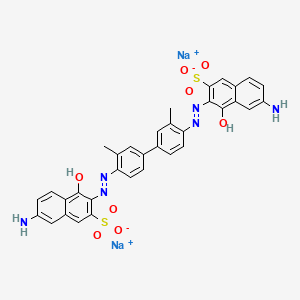
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
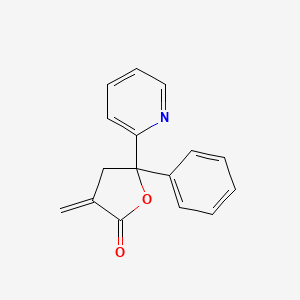
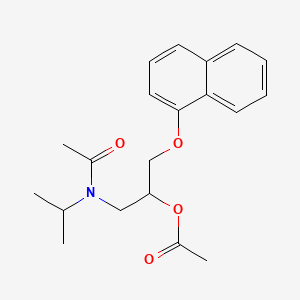
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
